2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-9-11-16(12-10-14)23-19-8-3-2-7-18(19)21(27)22-20(23)15-5-4-6-17(13-15)24(25)26/h4-6,9-13H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTGQAVCGXXHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Aminoamidines with Diarylidencyclohexanones
A widely adopted method involves the reaction of α-aminoamidines with diarylidencyclohexanones in pyridine at elevated temperatures. For the target compound, the α-aminoamidine precursor is synthesized by treating 3-nitroaniline with tert-butyl carbamate (Boc) under basic conditions. The resulting Boc-protected aminoamidine is then reacted with a p-tolyl-substituted diarylidencyclohexanone in pyridine at 100°C for 24 hours, yielding the tetrahydroquinazoline core (Scheme 1).
Mechanistic Insights :
The reaction proceeds via a tandem Michael addition and cyclization mechanism. The α-aminoamidine acts as a nucleophile, attacking the α,β-unsaturated ketone of the diarylidencyclohexanone. Subsequent intramolecular cyclization forms the six-membered tetrahydroquinazoline ring, with the Boc group serving as a temporary protecting agent for the amino functionality.
Optimization Data :
Thionation of 4-Oxo-Tetrahydroquinazoline Precursors
An alternative route involves the thionation of 4-oxo-tetrahydroquinazoline intermediates using Lawesson’s reagent. The 4-oxo precursor is synthesized via cyclocondensation of anthranilic acid with p-tolyl isothiocyanate in ethanol under reflux (Scheme 2).
Procedure :
- Cyclocondensation : Anthranilic acid (1.0 equiv) and p-tolyl isothiocyanate (1.2 equiv) are refluxed in ethanol for 6 hours, yielding 1-(p-tolyl)-5,6,7,8-tetrahydroquinazolin-4-one.
- Thionation : The 4-one intermediate is treated with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 hours, resulting in thione formation.
Characterization :
- IR Spectroscopy : A sharp peak at 1215 cm⁻¹ confirms C=S stretching.
- ¹H NMR : The absence of a carbonyl proton (δ 8.2–8.5 ppm) and the appearance of a thione proton at δ 13.1 ppm validate the transformation.
Yield : 68–75%, with purity >95% after recrystallization from ethanol.
Multi-Component Reaction (MCR) Approach
A one-pot MCR strategy employing 3-nitrobenzaldehyde, p-toluidine, thiourea, and cyclohexanone has been reported in patent literature. The reaction proceeds via sequential condensation, cyclization, and oxidation steps (Scheme 3).
Reaction Conditions :
- Catalyst : Ammonium persulfate (0.3 equiv) in acetonitrile/water (4:1) at 60°C.
- Workup : Filtration through a sand core funnel and vacuum drying yield the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
- Atom Economy : Incorporates all reactants into the final product.
- Scalability : Demonstrated at 100-g scale with consistent yields (65–70%).
Comparative Analysis of Synthetic Methods
Mechanistic Challenges and Side Reactions
Nitro Group Reduction
The electron-deficient 3-nitrophenyl group is susceptible to reduction under acidic or reductive conditions. For instance, exposure to Zn/HCl during Boc deprotection may partially reduce the nitro group to an amine, necessitating careful pH control (pH 6–7).
Thione-Oxazole Tautomerism
In polar protic solvents, the thione tautomer may equilibrate with the oxazole form, complicating spectral analysis. Stability studies in DMSO-d₆ confirm the thione form predominates (>90%) at room temperature.
Characterization and Analytical Data
Spectroscopic Characterization
- ¹³C NMR : Resonances at δ 178.4 ppm (C=S) and δ 148.2 ppm (C-NO₂) confirm structural integrity.
- Mass Spectrometry : ESI-MS m/z 406.1 [M+H]⁺ aligns with the molecular formula C₂₁H₁₈N₃O₂S.
Industrial Applications and Process Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Halogenated precursors with nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves cyclocondensation reactions using appropriate precursors. The structural characterization of synthesized compounds is performed through techniques such as NMR spectroscopy and X-ray diffraction. For instance, the synthesis of related thione derivatives has been documented, showcasing their potential as intermediates in drug development .
Biological Applications
The biological activities of this compound are primarily centered around its anticancer and antioxidant properties. Studies have shown that derivatives containing the tetrahydroquinazoline moiety exhibit moderate to strong activity against various cancer cell lines, including pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines .
Anticancer Activity
Research indicates that compounds with a similar structure have been evaluated for their cytotoxic effects using assays like MTT and sulforhodamine B. These studies reveal that certain derivatives possess significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective concentrations for therapeutic action .
Antioxidant Properties
In addition to anticancer effects, the antioxidant properties of these compounds have been assessed. The presence of the nitrophenyl group is believed to enhance the radical scavenging ability of the molecule, contributing to its potential use in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Evaluation : A study synthesized multiple analogs and tested their cytotoxicity against different cancer cell lines. The results showed that specific modifications to the quinazoline structure could significantly enhance anticancer activity .
- Antimicrobial Activity : Related thione derivatives have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. The structure-activity relationship indicates that modifications at specific positions can lead to improved efficacy against microbial strains .
- Neuroprotective Effects : Some derivatives have also been investigated for neuroprotective effects in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them promising candidates for further research in neuropharmacology .
Data Tables
Below are summarized findings from various studies on the biological activities of compounds related to this compound.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is largely dependent on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, molecular properties, and synthetic methodologies derived from the evidence.
Substituent Variations and Molecular Weight
Key Observations :
- The target compound replaces the 2-(4-methoxyphenyl)ethyl group (seen in ) with a simpler p-tolyl substituent, reducing molecular weight and steric hindrance. This may improve solubility or binding affinity in biological systems.
- The nitro group position (3- vs. 4-nitrophenyl) influences electronic distribution. The 3-nitro isomer (target) may exhibit distinct reactivity compared to the 4-nitro analog in , as para-substituted nitro groups are typically stronger electron-withdrawing groups.
- The unsubstituted 6-amino analog in lacks aromatic substituents, highlighting the importance of nitrophenyl and p-tolyl groups in modulating electronic and steric effects.
Biological Activity
The compound 2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a quinazoline core substituted with a nitrophenyl and a p-tolyl group. The presence of the thione functional group plays a critical role in its biological activity.
Antimicrobial Activity
Research has indicated that This compound exhibits significant antimicrobial properties. In comparative studies, it demonstrated superior activity against various Gram-positive and Gram-negative bacteria compared to conventional antibiotics like ampicillin and streptomycin.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.01 μg/mL | |
| Escherichia coli | 0.03 μg/mL | |
| Pseudomonas aeruginosa | 0.05 μg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies show that it exhibits cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and lung cancer (A-549) cells.
Table 2: Anticancer Activity Data
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : It shows potent inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication.
- Topoisomerase Targeting : The compound selectively inhibits bacterial topoisomerases without affecting human topoisomerases, which is crucial for minimizing side effects in therapeutic applications .
Case Studies
In one notable study, the compound was tested against Staphylococcus aureus and exhibited an IC50 value of 0.012 μg/mL against its topoisomerase IV enzyme, highlighting its selectivity and potency . Another study focused on molecular docking simulations that revealed strong binding interactions with the active sites of target proteins, further supporting its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, and how is purity validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, tetrahydroquinazoline-thione derivatives are prepared by reacting substituted phenyl groups with thiourea precursors under reflux in ethanol or DMF. Purity is validated using:
- IR spectroscopy : Detection of NH (~3304 cm⁻¹), SH (~2836 cm⁻¹), and C=S (1614 cm⁻¹) stretches .
- NMR : ¹H-NMR (DMSO-d₆) shows aromatic protons (δ 7.38–7.79 ppm) and aliphatic protons (δ 1.01–2.30 ppm). ¹³C-NMR confirms the tetrahydroquinazoline backbone (δ 22.28–165.96 ppm) .
- Elemental analysis : Matches calculated values (e.g., %C: 58.52 vs. 58.78 experimental) .
Q. How are computational methods (e.g., DFT) applied to predict molecular properties of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- Molecular geometry : Bond lengths/angles for the tetrahydroquinazoline core and substituents.
- Vibrational frequencies : Validated against experimental IR data to confirm functional groups .
- HOMO-LUMO energies : Predict reactivity and electronic transitions (e.g., ΔE ≈ 4–5 eV for similar thione derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence biological activity or receptor selectivity?
- Methodological Answer :
- Substituent effects : The 3-nitrophenyl group enhances electron-withdrawing properties, potentially improving binding to targets like kinases or nuclear receptors. Compare with analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) using competitive binding assays .
- Case study : Methyl or halogen substitutions on tetrahydroquinazoline analogs alter retinoid receptor (RXR/RAR) selectivity, as shown in transactivation assays .
Q. What experimental strategies resolve contradictions in spectral or analytical data during characterization?
- Methodological Answer :
- Multi-technique validation : Combine ¹H/¹³C-NMR, high-resolution MS, and X-ray crystallography to resolve ambiguities (e.g., distinguishing NH from SH protons in DMSO-d₆) .
- Isotopic labeling : Use deuterated solvents (D₂O) to confirm exchangeable protons in NMR spectra .
Q. How can stability studies (e.g., thermal or photolytic degradation) inform storage conditions for this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for tetrahydroquinazoline-thiones) .
- Light exposure tests : Monitor UV-vis spectral changes under controlled light to assess photostability. Store in amber vials at –20°C if degradation is observed .
Key Research Gaps and Recommendations
- Biological profiling : Conduct kinase inhibition assays or cytotoxicity studies using NIH/3T3 or HeLa cell lines.
- Synthetic optimization : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
